molecular formula C17H13IN2O3S B2441427 Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-47-0

Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2441427
CAS No.: 888409-47-0
M. Wt: 452.27
InChI Key: LYDRHXBKXTTWFK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties . This compound, in particular, features an ethyl ester group, an iodinated benzamide moiety, and a benzothiazole ring, making it a unique and valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step reactions. One common method starts with the iodination of 2-aminobenzoic acid to form 2-iodobenzoic acid. This is followed by the formation of the benzothiazole ring through a cyclization reaction with 2-aminothiophenol. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to anti-inflammatory and anticancer effects. The iodinated benzamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-[(2-iodobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O3S/c1-2-23-16(22)10-7-8-13-14(9-10)24-17(19-13)20-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDRHXBKXTTWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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